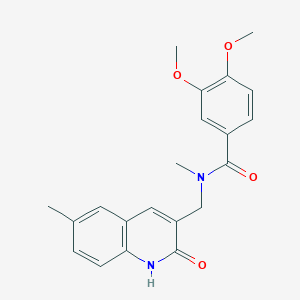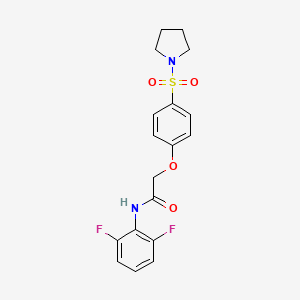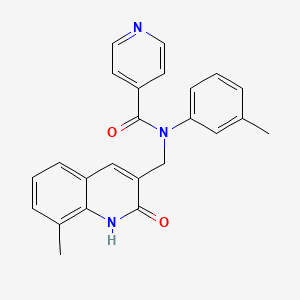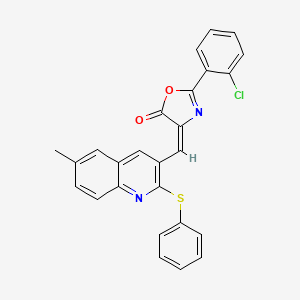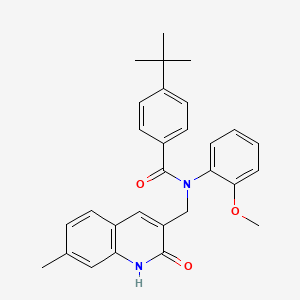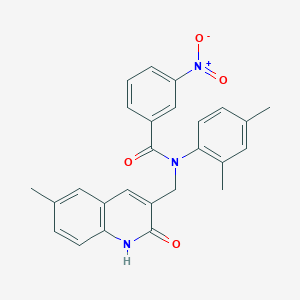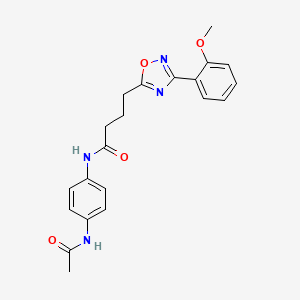
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as TQ, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. TQ is a member of the quinoline family and has a unique structure that makes it an attractive target for drug development.
作用机制
The mechanism of action of 1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and survival. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This compound has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve glucose metabolism, and protect against neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. This compound has been shown to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for research on 1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is to further elucidate its mechanism of action and identify specific targets for its therapeutic effects. Another area of research is to investigate the pharmacokinetics of this compound and its potential toxicity in vivo. Additionally, there is a need for more studies on the efficacy of this compound in animal models and clinical trials. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in research and drug development.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic applications. This compound has been shown to possess anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties. Its mechanism of action is not fully understood, but it is believed to involve multiple pathways. This compound has several advantages for lab experiments, including its relative ease of synthesis and stability. However, this compound also has some limitations, including its poor solubility in water and limited in vivo studies. Future research on this compound should focus on elucidating its mechanism of action, investigating its pharmacokinetics and toxicity, and developing more efficient synthesis methods.
合成方法
The synthesis of 1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-methylbenzoyl chloride with 1-phenylethylamine to form 1-(3-methylbenzoyl)-N-(1-phenylethyl)amine. This intermediate is then subjected to a cyclization reaction with acetic anhydride and aluminum chloride to form the final product, this compound. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties. This compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, colon, prostate, and lung cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic option for diabetes. Additionally, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-19-7-5-10-23(17-19)26(30)28-16-6-11-21-18-22(12-13-24(21)28)25(29)27-15-14-20-8-3-2-4-9-20/h5,7-8,10,12-13,17-18H,2-4,6,9,11,14-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIKICUFCJKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)

